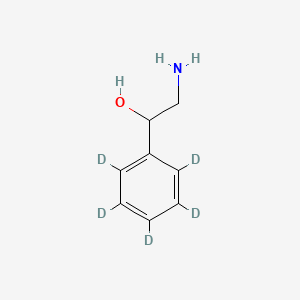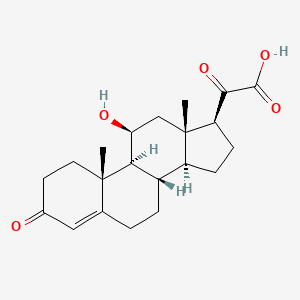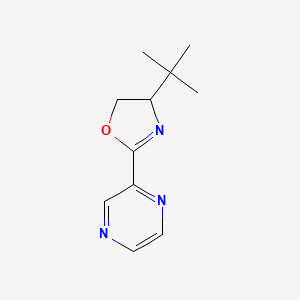
2-Amino-1-(2,3,4,5,6-pentadeuteriophenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(2,3,4,5,6-pentadeuteriophenyl)ethanol is a deuterated analog of phenylethanolamine, where the hydrogen atoms on the phenyl ring are replaced with deuterium. This compound is of interest due to its unique isotopic properties, which can be utilized in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 2-Amino-1-(2,3,4,5,6-pentadeuteriophenyl)ethanol typically involves the deuteration of phenylethanolamine. One common method includes the use of deuterated reagents in the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium. Industrial production methods may involve the use of high-pressure reactors and specialized catalysts to achieve high yields and purity.
Análisis De Reacciones Químicas
2-Amino-1-(2,3,4,5,6-pentadeuteriophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like halogens or sulfonyl chlorides.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Amino-1-(2,3,4,5,6-pentadeuteriophenyl)ethanol has several scientific research applications:
Chemistry: Used as a tracer in isotopic labeling studies to investigate reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Potential use in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs in the body.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial processes.
Mecanismo De Acción
The mechanism by which 2-Amino-1-(2,3,4,5,6-pentadeuteriophenyl)ethanol exerts its effects involves the interaction of its amino and hydroxyl groups with molecular targets. These interactions can influence various biochemical pathways, including neurotransmitter synthesis and receptor binding. The presence of deuterium can alter the compound’s metabolic stability and reactivity, providing unique insights into its behavior.
Comparación Con Compuestos Similares
Compared to other similar compounds, 2-Amino-1-(2,3,4,5,6-pentadeuteriophenyl)ethanol is unique due to its deuterium content. Similar compounds include:
Phenylethanolamine: The non-deuterated analog, which lacks the isotopic properties of the deuterated version.
2-Amino-1-phenylethanol: Another analog with different substitution patterns on the phenyl ring.
Deuterated analogs of other amines: Compounds like deuterated amphetamines or deuterated phenylpropanolamines, which share similar structural features but differ in their specific applications and properties.
Propiedades
Fórmula molecular |
C8H11NO |
|---|---|
Peso molecular |
142.21 g/mol |
Nombre IUPAC |
2-amino-1-(2,3,4,5,6-pentadeuteriophenyl)ethanol |
InChI |
InChI=1S/C8H11NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2/i1D,2D,3D,4D,5D |
Clave InChI |
ULSIYEODSMZIPX-RALIUCGRSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CN)O)[2H])[2H] |
SMILES canónico |
C1=CC=C(C=C1)C(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6-acetyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) acetate](/img/structure/B13830990.png)

![(1R,5S,8R)-1,8-dimethyl-3-azabicyclo[3.2.1]octane-2,4-dithione](/img/structure/B13831006.png)




![16-Oxabicyclo[13.2.0]heptadecan-17-one](/img/structure/B13831022.png)

![3-Methyl[1,2]oxazolo[4,5-b]pyrazine 7-oxide](/img/structure/B13831035.png)



